Aripiprazole monohydrate

Vue d'ensemble

Description

Aripiprazole monohydrate is an antipsychotic used in schizophrenia.

Applications De Recherche Scientifique

Mechanism of Action and Efficacy in Schizophrenia Aripiprazole is approved for treating schizophrenia. Its mechanism involves partial agonism at D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. Studies have shown its efficacy in both short-term and long-term clinical trials, highlighting its tolerability and lower rates of motor side effects and metabolic adverse effects compared to other antipsychotics. Notably, aripiprazole treatment is linked with reduced serum prolactin levels and QTc interval, offering benefits in patient management (Preda & Shapiro, 2020).

Long-Acting Injectable Formulations Aripiprazole monohydrate (AM) and aripiprazole lauroxil (AL) are long-acting injectable formulations that have demonstrated efficacy in clinical trials. AM 400 mg, administered once monthly, showed effectiveness in acute and maintenance phases of schizophrenia treatment. AL, a prodrug of aripiprazole, is available in various strengths and has shown effectiveness in acute and long-term management of schizophrenia. These formulations provide options for patients with adherence challenges to oral treatments (Citrome, 2016).

Effects on Lipid Peroxidation Research has explored the comparative effects of aripiprazole on lipid peroxidation in plasma. This study evaluated aripiprazole against other antipsychotics like quetiapine and olanzapine, finding unique impacts on oxidative stress markers in human plasma, a significant consideration in comprehensive patient care (Dietrich-Muszalska & Kolińska-Łukaszuk, 2018).

Impact on Dopamine D2 Receptor Signalling Pathways A study on rats showed that acute aripiprazole treatment affects the dopamine D2 receptor (D2R) downstream cAMP-PKA and Akt-GSK3β signalling pathways. These findings help understand its unique pharmacological profile compared to other D2R partial agonists, shedding light on why aripiprazole is effective in clinic settings where others fail (Pan et al., 2015).

Usage in Autism Spectrum Disorders Aripiprazole is approved for treating irritability and aggression in children and adolescents with autism spectrum disorder. The heterogeneity of autism spectrum disorder necessitates careful assessment of aripiprazole's effectiveness and safety in this population, considering individual symptom presentation and potential underlying causes of irritability and aggression (Rizzo & Pavone, 2016).

Propriétés

Numéro CAS |

851220-85-4 |

|---|---|

Nom du produit |

Aripiprazole monohydrate |

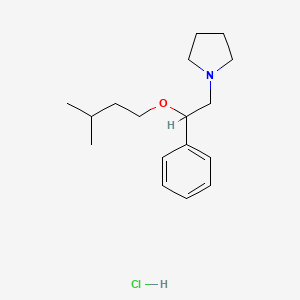

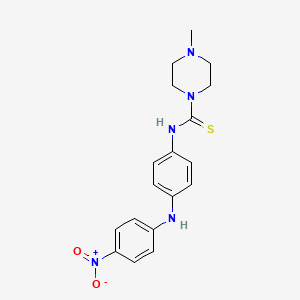

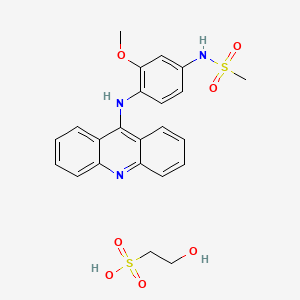

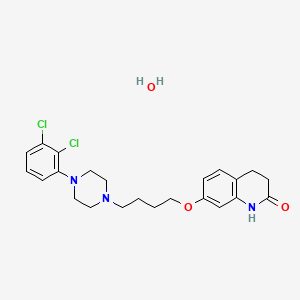

Formule moléculaire |

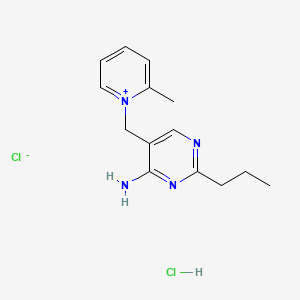

C23H29Cl2N3O3 |

Poids moléculaire |

466.4 g/mol |

Nom IUPAC |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrate |

InChI |

InChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2 |

Clé InChI |

UXQBDXJXIVDBTF-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O |

SMILES canonique |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aripiprazole monohydrate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.